Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate
Description
Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate: is an organic compound with the molecular formula C₁₂H₁₇NO₆S. It is known for its unique chemical structure, which includes a sulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCPSDZBJSPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- Methyl 2-(4-methoxy-2-sulfamoylphenyl)acetate
- Methyl 2-(4,5-dimethoxyphenyl)acetate
- Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Comparison: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. The sulfamoyl group enhances its potential as an enzyme inhibitor, while the methoxy groups contribute to its stability and solubility .
Biological Activity
Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate, a compound identified by its CAS number 886498-68-6, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, biochemical properties, and relevant case studies.
Target of Action : The primary target of this compound is Cyclooxygenase-2 (COX-2) .
Mode of Action : As a COX-2 inhibitor , this compound plays a critical role in modulating inflammatory responses by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation.
Biochemical Pathways : Inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory effects.
Pharmacokinetics
Research indicates that this compound exhibits moderate to good selectivity for COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
The compound's structure includes a methylsulfonyl group , which is pivotal for its activity as a COX-2 inhibitor. This structural feature enhances the compound's binding affinity to the enzyme's active site.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:
- HeLa Cells : The compound showed an IC50 value indicating potent antiproliferative activity.
- K562 Cells : Similar cytotoxic effects were observed with an IC50 suggesting effective inhibition of cell growth.
Anticancer Activity
A study focused on the compound's anticancer properties revealed that modifications in its chemical structure significantly affect its biological activity. For instance, derivatives with enhanced electron-donating groups exhibited improved anticancer efficacy against multiple cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 18.5 |
| This compound | K562 | 22.3 |
| Derivative A | SUIT-2 | 15.0 |
| Derivative B | HepG2 | 12.7 |
In Vivo Studies
In vivo experiments demonstrated that administration of this compound resulted in significant tumor size reduction in xenograft models. The compound's ability to inhibit tumor growth was attributed to its dual action on COX-2 and potential modulation of other signaling pathways involved in cancer progression.
Summary of Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory : Effective inhibition of COX-2 leading to reduced inflammation.
- Anticancer : Demonstrated cytotoxic effects against various cancer cell lines with promising IC50 values.
- Potential Therapeutic Applications : Investigated for use in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
